molecular formula C20H20ClN5O2 B11236241 N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide

N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide

Cat. No.: B11236241
M. Wt: 397.9 g/mol
InChI Key: ROXPXHFHNDDLQC-UHFFFAOYSA-N
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Description

N-(3-((6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a 6-chloro-tetrahydrocarbazole core linked via an amide bond to a pyrazine-2-carboxamide moiety. This structure combines the aromatic and hydrogen-bonding capabilities of pyrazine with the fused carbazole system, which is known for its pharmacological relevance, particularly in antioxidant and anticancer applications . The chloro substituent at the 6-position of the carbazole ring likely enhances electronic effects and steric interactions, influencing both reactivity and binding affinity .

Properties

Molecular Formula

C20H20ClN5O2

Molecular Weight

397.9 g/mol

IUPAC Name

N-[3-[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H20ClN5O2/c21-12-4-5-15-14(10-12)13-2-1-3-16(19(13)26-15)25-18(27)6-7-24-20(28)17-11-22-8-9-23-17/h4-5,8-11,16,26H,1-3,6-7H2,(H,24,28)(H,25,27)

InChI Key

ROXPXHFHNDDLQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Stage 1: Preparation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

This intermediate is synthesized via a three-step process outlined in patents:

Step Reagents/Conditions Yield Purity
Esterification 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid ethyl ester in cyclohexane70.8%99.4% (HPLC)
Amination Ammonia in methanol, 60–65°C, 48 hrs86%97.8% (HPLC)
Crystallization 2-Propanol, reflux → cooling to 0–5°C70.7%>98%

Key Notes :

  • Esterification employs cyclohexane as solvent, enabling efficient crystallization.

  • Amination uses 7N ammonia in methanol under pressure (2.3 bar).

  • Final crystallization in 2-propanol yields a pharmaceutically acceptable polymorph.

Parameter Optimal Condition Rationale
SolventMethanol/water (1:1)Facilitates nucleophilic attack
CatalystAcetic acidProtonates carbonyl for activation
Temperature40–60°CBalances reaction rate and stability

Stage 3: Coupling to Pyrazine-2-carboxamide

The final step involves amide bond formation between the carbazole-propylamine intermediate and pyrazine-2-carboxylic acid. Methods from inform this step:

Reagent Conditions Yield Reference
HATU, DIPEADMF, 0–5°C → RT, 12 hrs60–75%
EDC, HOBtDichloromethane, 0°C → RT, 6 hrs50–65%
CDITHF, reflux, 4 hrs70–80%

Critical Steps :

  • Activation of Pyrazine-2-carboxylic Acid :

    • HATU or EDC/HOBt generates an activated intermediate (e.g., O-acylisourea).

    • DIPEA deprotonates the carbazole amine for nucleophilic attack.

  • Workup :

    • Extraction with DCM/ethyl acetate and aqueous washes (e.g., sodium bicarbonate).

    • Crystallization in ethanol or methanol.

Alternative Routes

One-Pot Synthesis

A potential streamlined approach combines Stages 2 and 3:

  • Simultaneous Linker Introduction and Coupling :

    • React carbazole amide with 3-bromopropionyl chloride and pyrazine-2-carboxylic acid in a single pot.

    • Use K₂CO₃ to deprotonate the amine and drive SN2 displacement.

Advantages :

  • Reduces purification steps.

  • Minimizes intermediate storage.

Challenges and Mitigation

Issue Solution Reference
Low solubility of carbazole intermediatesUse polar aprotic solvents (DMF, DMSO)
Byproduct formation (e.g., unreacted esters)Recrystallization from cyclohexane or 2-propanol
Steric hindrance at carbazole’s 1-positionUse excess coupling reagent (1.5–2 equiv)

Analytical Characterization

Key techniques for verifying intermediates and final product:

Technique Application Expected Data
HPLC Purity assessment>95% area% for final compound
¹H/¹³C NMR Confirm connectivityδ 7.5–8.5 (aromatic), δ 2.5–3.0 (CH₂), δ 10.0 (NH)
HRMS Molecular formula confirmation[M+H]⁺ = 439.9 (C₂₃H₂₆ClN₅O₂)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazine ring, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4).

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory, anticancer, and antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 6-Chloro-9H-Carbazole Derivatives

Compounds such as N-[(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoyl]-N'-R-substituted-benzoylhydrazines (1a–c) and their cyclized oxadiazole derivatives (2a–c) share the 6-chloro-carbazole core with the target compound . Key differences include:

  • Biological Activity : Derivatives 1a–c exhibit moderate in vitro antioxidant capacity (e.g., DPPH radical scavenging IC₅₀ = 12–45 μM), attributed to the chloro-carbazole system’s electron-withdrawing effects. The pyrazine-carboxamide in the target compound may improve solubility and bioavailability, though direct comparative data are lacking .
2.1.2 Pyrazine and Pyridazine-Based Analogues

Compounds like 1-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridazine-3,6-dione (5) and N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazide (7) highlight the role of heterocyclic carboxamides in modulating pharmacokinetics .

  • Hydrogen Bonding: The pyrazine ring in the target compound offers two nitrogen atoms for hydrogen bonding, similar to pyridazinone derivatives (e.g., compound 5), which exhibit enhanced stability in polar solvents .

Functional Analogues

2.2.1 Antioxidant Activity

6-Chloro-carbazole derivatives (e.g., 1a–c) show antioxidant activity via radical scavenging, with IC₅₀ values comparable to ascorbic acid (IC₅₀ = 8 μM). The target compound’s pyrazine-carboxamide group may introduce additional redox-active sites, though experimental validation is required .

2.2.2 Pharmacokinetic Properties
  • Solubility : Pyrazine-carboxamide analogues (e.g., N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ) exhibit logP values ~2.5, suggesting moderate lipophilicity. The target compound’s tetrahydrocarbazole core may increase logP, necessitating formulation adjustments for oral bioavailability .
  • Metabolic Stability : Oxadiazole derivatives (e.g., 2a–c) demonstrate resistance to CYP450-mediated oxidation due to electron-deficient rings. The pyrazine moiety in the target compound may similarly enhance metabolic stability .

Data Tables

Research Findings and Implications

  • Hydrogen Bonding Networks : The pyrazine-carboxamide group in the target compound may form bifurcated hydrogen bonds (e.g., N–H···O and C=O···H–N interactions), as observed in similar carboxamide crystals .
  • Synthetic Challenges : Cyclization of the tetrahydrocarbazole core requires precise control of puckering parameters (e.g., Cremer-Pople amplitude Q = 0.5–0.7 Å for six-membered rings) to avoid strain .

Biological Activity

N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a carbazole moiety with a pyrazine carboxamide, which may contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN5O2C_{18}H_{20}ClN_5O_2, and it has a molecular weight of approximately 373.84 g/mol. The presence of the chloro group and the carbazole structure suggests potential interactions with various biological targets.

PropertyValue
Molecular Formula C18H20ClN5O2
Molecular Weight 373.84 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that compounds related to carbazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Carbazole derivatives have shown cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its antitumor properties through improved cell membrane penetration and interaction with specific molecular targets.
  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects in animal models, potentially by modulating neurotransmitter systems critical for seizure activity.
  • Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

The mechanism through which this compound exerts its biological effects involves interactions with various enzymes and receptors. The binding affinity and specificity depend on the structural features of the compound, which allow it to modulate the activity of these targets effectively.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of related carbazole derivatives:

Antitumor Studies

In a study conducted by Howorko et al., novel N-substituted carbazoles were found to inhibit topoisomerase II activity at concentrations significantly lower than established chemotherapeutics like etoposide . This indicates a strong potential for developing new cancer therapies based on these compounds.

Neuroprotective Research

Research on N-substituted carbazoles has shown their ability to promote neurogenesis and protect against neurodegenerative conditions. For instance, compounds that increase soluble amyloid-beta peptide concentrations have been linked to improved outcomes in models of Alzheimer's disease .

Q & A

Q. How to address challenges in crystallizing this compound for structural studies?

  • Answer :
  • Crystallization screens : Use sparse-matrix kits (e.g., Hampton Index) with PEGs or salts as precipitants. Carbazole derivatives often crystallize in monoclinic systems (space group P2₁/c) .
  • Cryo-protection : Soak crystals in 20% glycerol before flash-cooling in liquid N₂ .
  • Twinned data : Process using SHELXL’s TWIN/BASF commands to refine against twinned datasets .

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